8-Acetyl-7-methoxycoumarin
Overview
Description
8-Acetyl-7-methoxycoumarin is a derivative of coumarin, a fragrant organic chemical compound in the benzopyrone chemical class. Although the provided papers do not directly discuss 8-Acetyl-7-methoxycoumarin, they provide insights into closely related compounds, such as 8-Acetyl-7-hydroxycoumarin, which can be used to infer some properties and behaviors of 8-Acetyl-7-methoxycoumarin due to structural similarities.
Synthesis Analysis
The synthesis of derivatives of 8-acetyl-7-hydroxycoumarin, such as aryl/heteroarylpiperazinyl derivatives, has been achieved using a microwave-assisted synthesis protocol. This method is efficient and is confirmed by various spectroscopic methods including 1H, 13C NMR, and HRMS spectrometry . Although the exact synthesis of 8-Acetyl-7-methoxycoumarin is not detailed, similar protocols could potentially be applied for its synthesis.
Molecular Structure Analysis
The molecular structure of 8-Acetyl-7-hydroxycoumarin derivatives has been confirmed through NMR and HRMS spectrometry, ensuring the accuracy of the synthesized compounds . Molecular docking studies have been used to understand the interaction of these molecules with biological targets, such as the 5-HT1A receptor, which could also be relevant for the methoxycoumarin derivatives .
Chemical Reactions Analysis
The chemical reactions involving 8-Acetyl-7-hydroxycoumarin derivatives focus on their interaction with biological targets. For instance, the binding of 8-Acetyl-7-hydroxycoumarin to human serum albumin (HSA) has been studied, revealing that it binds in the hydrophobic cavity of HSA mainly through hydrophobic interactions and hydrogen bonding . This suggests that 8-Acetyl-7-methoxycoumarin may also engage in similar interactions due to its structural resemblance.
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-Acetyl-7-hydroxycoumarin derivatives can be inferred from their interactions with proteins and receptors. The binding to HSA causes a conformational change in the protein and affects the fluorescence spectra, indicating changes in the physical properties upon interaction . The high affinity of certain derivatives for the 5-HT1A receptor also suggests significant chemical specificity and potential biological activity .
Scientific Research Applications
Antiproliferative and Antimicrobial Properties
- Schiff bases of 3-Acetyl-8-methoxycoumarin as Antiproliferative Agents : A study by Kalaiarasi et al. (2018) explored Schiff bases derived from 3-acetyl-8-methoxycoumarin, showing significant antiproliferative activity against breast and lung cancer cell lines while being non-toxic to normal cells. These compounds also exhibited antimicrobial activity against several bacterial and fungal pathogens (Kalaiarasi et al., 2018).
Antitumor and Apoptotic Effects
- Anti-tumor-promoting Effects of 8-Substituted 7-methoxycoumarins : Research by Ito et al. (1999) indicated that certain 8-substituted 7-methoxycoumarins exhibit significant anti-tumor-promoting activity, potentially valuable as anti-tumor agents (Ito et al., 1999).
- 5-Geranyloxy-7-Methoxycoumarin in Cancer Prevention : Patil et al. (2013) isolated 5-geranyloxy-7-methoxycoumarin from limes, showing that it inhibits colon cancer cell proliferation by inducing apoptosis and may act as a cancer preventive agent (Patil et al., 2013).
Melanogenesis and Skin Health
- 8-Methoxycoumarin in Enhancing Melanogenesis : Chung et al. (2019) found that 8-methoxycoumarin can significantly increase melanin content in cells, suggesting its potential in treating hypopigmentation disorders and in the cosmetic industry for hair depigmentation (Chung et al., 2019).
Antimicrobial Effects
- Antimicrobial Effects Against Foodborne Pathogens : Yang et al. (2017) studied the antimicrobial effects of 7,8-dihydroxy-6-methoxycoumarin and its analogues, demonstrating notable activity against various foodborne pathogens and indicating their potential as natural antimicrobial agents (Yang et al., 2017).
Inflammatory Cytokine Inhibition
- Scopoletin's Inhibition of Inflammatory Cytokines : Moon et al. (2007) explored the use of scopoletin (6-methoxy-7-hydroxycoumarin) in inhibiting the production of inflammatory cytokines in human mast cells, demonstrating its potential regulatory effect on inflammatory reactions (Moon et al., 2007).
Safety And Hazards
properties
IUPAC Name |
8-acetyl-7-methoxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-7(13)11-9(15-2)5-3-8-4-6-10(14)16-12(8)11/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYBDEHZHXKGBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC2=C1OC(=O)C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20556130 | |
Record name | 8-Acetyl-7-methoxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20556130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Acetyl-7-methoxycoumarin | |
CAS RN |
89019-07-8 | |
Record name | 8-Acetyl-7-methoxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20556130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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